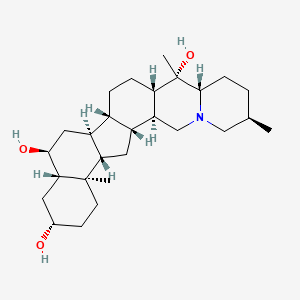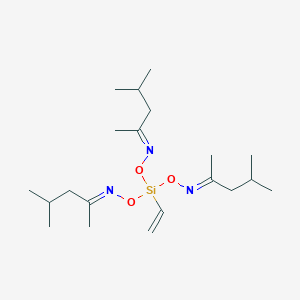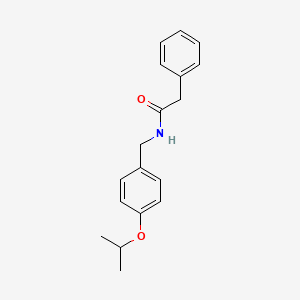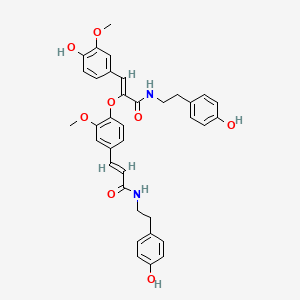
Zhebeinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zhebeinine is an alkaloid.
Zhebeinine is a natural product found in Fritillaria thunbergii with data available.
Aplicaciones Científicas De Investigación
1. Analytical Chemistry Applications
Zhebeinine, a compound found in Fritillaria thunbergii, has been a subject of analytical chemistry research. A study by Xue and Wang (2007) demonstrated a method for the simultaneous determination of peimine, peiminine, and zhebeinine in Fritillaria thunbergii using high-performance liquid chromatography (HPLC). This method is described as simple, sensitive, and reliable, suitable for quantitative determination in pharmaceutical applications.
2. Cytotoxic Properties and Cancer Research
Zhebeinine has been investigated for its cytotoxic properties, particularly in cancer research. A study conducted by Zhang et al. (2008) on the bulbs of Fritillaria hupehensis isolated zhebeinine and assessed its cytotoxic effects on HeLa and HepG2 cell lines. The study revealed significant inhibitory effects against these tumor cells, highlighting its potential in cancer treatment.
3. Phytochemical Analysis
Phytochemical analysis is another area where zhebeinine has been prominently featured. Research by Zhang et al. (2007) and Zhang et al. (2007) on Fritillaria hupehensis involved the isolation and structural elucidation of zhebeinine. These studies contribute to understanding the chemical composition and potential therapeutic applications of this plant.
4. Integrated Drug Effectiveness Studies
Zhebeinine has been studied in the context of integrated medicine, particularly in enhancing the effectiveness of other treatments. For instance, Zheng et al. (2009) investigated the effects of Compound Zhebei Granule, containing zhebeinine, combined with adriamycin on mdr 1 gene expression in tumor xenografts in mice. The study indicated that this combination could significantly decrease tumor weight and mdr 1 gene expression.
5. Traditional Medicine and Pharmacological Activities
In traditional medicine, zhebeinine-containing compounds have been used for various therapeutic purposes. Shan et al. (2018) conducted a study on Zushima Tablet, used in Chinese traditional medicine for treating rheumatoid arthritis, demonstrating the metabolic patterns affected by this treatment in a rodent model.
Propiedades
Número CAS |
135636-54-3 |
|---|---|
Nombre del producto |
Zhebeinine |
Fórmula molecular |
C19H18BrClN4O2 |
Peso molecular |
0 |
Nombre IUPAC |
(1R,2S,6R,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol |
InChI |
InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21+,22+,23-,24+,25+,26-,27+/m1/s1 |
SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O |
Sinónimos |
zhebeinine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






